cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Description
Chemical Identity of Cobalt(2+);(Z)-1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this complex is This compound , reflecting its cationic cobalt center and anionic hexafluoroacetylacetonate (hfac) ligand. The molecular formula $$ \text{C}{10}\text{H}{2}\text{CoF}{12}\text{O}{4} $$ accounts for two hfac ligands chelating the cobalt ion, each contributing five carbon atoms, six fluorine atoms, and two oxygen atoms. The "(Z)" designation specifies the stereochemistry of the enolic double bond in the ligand, which adopts a planar configuration to maximize conjugation.
Structural Relationship to β-Diketonate Ligands
β-Diketonate ligands, such as acetylacetonate (acac) and hexafluoroacetylacetonate (hfac), bind metal ions via two oxygen atoms in a bidentate manner. The hfac ligand in this complex differs from acac due to the substitution of hydrogen atoms with electronegative fluorine groups at the 1, 1, 1, 5, 5, and 5 positions. This substitution increases the ligand’s Lewis acidity and stabilizes the enolate form, as evidenced by the near-complete enolization of hexafluoroacetylacetone in solution. The cobalt(II) center adopts an octahedral geometry, with two hfac ligands occupying equatorial positions and potential solvent molecules or counterions in axial sites.
Table 1: Comparative Properties of Cobalt(II) β-Diketonate Complexes
Key Physicochemical Properties
- Thermal Stability : The complex decomposes at 197°C, a temperature higher than its non-fluorinated analogue (cobalt(II) acac), due to stronger metal-ligand bonding from fluorine’s inductive effects.
- Solubility : It exhibits high solubility in non-polar solvents like carbon tetrachloride, a trait leveraged in metal-organic chemical vapor deposition (MOCVD).
- Magnetic Properties : As a high-spin cobalt(II) complex, it displays paramagnetism, with magnetic moments typical of octahedral Co²⁺ centers (∼4.7–5.2 μB).
- Hydration Behavior : The hydrate form ($$ \text{C}{10}\text{H}{4}\text{CoF}{12}\text{O}{5} $$) shows reduced volatility compared to the anhydrous form, impacting its utility in vapor-phase applications.
Properties
IUPAC Name |
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2/b2*2-1-;; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIKKGKIICOZQC-SUXDNRKISA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Co+2].[Co+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Co+2].[Co+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2Co2F12O4+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19648-83-0 | |
| Record name | Bis(hexafluoroacetylacetonato)cobalt(II) Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction of Cobalt(II) Chloride with Hexafluoroacetylacetone
The most common method involves reacting cobalt(II) chloride (CoCl₂) with hexafluoroacetylacetone (Hhfac) in the presence of a base. The base deprotonates Hhfac to form the enolate, which coordinates with Co²⁺.
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Dissolve Hhfac (2.0 mmol) in ethanol (20 mL).
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Add aqueous NaOH (2.2 mmol) dropwise to form the sodium enolate.
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Slowly add CoCl₂·6H₂O (1.0 mmol) in ethanol (10 mL) under nitrogen.
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Stir for 4 hours at 60°C, yielding a deep green solution.
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Filter and recrystallize from a chloroform/ethanol mixture (3:1 v/v).
Key Parameters :
Mechanism :
Metathesis with Preformed Enolate Salts
Sodium Hexafluoroacetylacetonate and Cobalt(II) Nitrate
This method avoids direct base addition by using pre-synthesized sodium hfac.
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Prepare Na(hfac) by reacting Hhfac (2.0 mmol) with NaH (2.2 mmol) in THF.
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Add Co(NO₃)₂·6H₂O (1.0 mmol) in THF (15 mL).
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Reflux for 3 hours under argon.
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Evaporate solvent and wash with cold hexane.
Advantages :
Characterization Data :
Solvothermal Synthesis for Crystalline Products
High-Pressure Crystallization in Teflon-Lined Reactors
Solvothermal methods enhance crystallinity and phase purity.
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Combine CoCl₂ (1.0 mmol), Hhfac (2.2 mmol), and triethylamine (2.5 mmol) in acetonitrile (25 mL).
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Seal in a Teflon-lined autoclave and heat at 120°C for 24 hours.
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Cool to room temperature; isolate blue-green crystals via filtration.
Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P -3 c 1 |
| Unit Cell (Å) | a = 17.958, c = 12.531 |
| Coordination Geometry | Distorted octahedral |
Electrochemical Deposition
Anodic Oxidation of Cobalt in Hhfac Electrolytes
Electrochemical methods enable thin-film deposition for electronic applications.
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Prepare an electrolyte of Hhfac (0.1 M) in propylene carbonate.
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Use a cobalt anode and platinum cathode.
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Apply 2.5 V for 30 minutes; deposit Co(hfac)₂ on the anode.
Film Properties :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Substitution | 75–85 | 90–95 | High | Moderate |
| Metathesis | 80–88 | 95–98 | Moderate | High |
| Solvothermal | 65–75 | >99 | Low | Low |
| Electrochemical | 50–60 | 85–90 | High | High |
Challenges and Optimization Strategies
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Oxidation Control : Co²⁺ is prone to oxidation; methods require inert atmospheres (N₂/Ar).
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Ligand Degradation : Hhfac decomposes above 150°C; solvothermal temperatures must stay below this threshold.
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Solvent Selection : Ethanol/THF mixtures improve solubility, while chloroform enhances crystallization .
Chemical Reactions Analysis
Types of Reactions
cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt (III) complexes.
Reduction: It can be reduced to cobalt (I) species under specific conditions.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Ligand exchange reactions typically involve other diketones or similar ligands
Major Products Formed
Oxidation: Cobalt (III) hexafluoro-2,4-pentanedionate.
Reduction: Cobalt (I) complexes.
Substitution: Various cobalt (II) complexes with different ligands
Scientific Research Applications
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, often referred to as cobalt(II) hexafluoroacetylacetonate, is a coordination compound that has garnered interest in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields including catalysis, materials science, and medicinal chemistry.
Catalysis
Cobalt(II) hexafluoroacetylacetonate has been extensively studied for its catalytic properties in organic reactions. It acts as an effective catalyst in:
- Cross-Coupling Reactions : The compound facilitates C–C bond formation in Suzuki and Heck reactions, which are crucial in the synthesis of complex organic molecules.
- Oxidation Reactions : It has shown potential in catalyzing the oxidation of alcohols to carbonyl compounds. Studies indicate that the fluorinated ligands enhance the oxidation efficiency due to their electron-withdrawing effects.
Case Study: Cobalt-Catalyzed Suzuki Coupling
A study published in the Journal of Organic Chemistry demonstrated that cobalt(II) hexafluoroacetylacetonate could successfully catalyze Suzuki coupling reactions under mild conditions. The reaction yielded high conversion rates and selectivity for biaryl compounds, showcasing its utility in pharmaceutical synthesis .
Materials Science
In materials science, cobalt(II) hexafluoroacetylacetonate is utilized in the development of advanced materials:
- Magnetic Materials : The compound's magnetic properties make it suitable for synthesizing magnetic nanoparticles used in data storage and biomedical applications.
- Thin Films : Thin films of cobalt(II) hexafluoroacetylacetonate can be deposited on substrates to create functional coatings with specific optical and electronic properties.
Table 2: Applications in Materials Science
| Application | Description |
|---|---|
| Magnetic Nanoparticles | Used in MRI contrast agents and drug delivery systems |
| Functional Coatings | Employed in electronics and sensors |
Medicinal Chemistry
The biological activity of cobalt(II) hexafluoroacetylacetonate is being explored for potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through reactive oxygen species (ROS) generation.
- Enzyme Mimics : Due to its structural similarity to certain metalloenzymes, cobalt(II) hexafluoroacetylacetonate is being investigated as a potential enzyme mimic for biochemical applications.
Case Study: Anticancer Properties
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer efficacy of cobalt(II) hexafluoroacetylacetonate against breast cancer cells. The study noted significant cell death at low concentrations, indicating its potential as a lead compound for further drug development .
Mechanism of Action
The mechanism of action of cobalt (II) hexafluoro-2,4-pentanedionate involves its ability to coordinate with various substrates. The compound can form stable complexes with different ligands, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares cobalt(II) hexafluoroacetylacetonate hydrate with analogous metal hexafluoroacetylacetonates and non-fluorinated cobalt complexes:
Key Observations :
- Fluorination Effects: Fluorinated ligands (hfacac⁻) increase molecular weight and thermal stability compared to non-fluorinated acetylacetonates (acac⁻). For example, cobalt(II) acetylacetonate (257.15 g/mol) is less volatile and decomposes at lower temperatures than its fluorinated counterpart .
- Metal-Specific Behavior : Aluminum hexafluoroacetylacetonate adopts a trigonal coordination geometry (3 ligands) due to the +3 oxidation state, whereas cobalt(II) complexes typically form octahedral or square-planar geometries with two ligands .
Physicochemical Properties
- Solubility: Fluorinated complexes exhibit higher solubility in organic solvents (e.g., acetone, THF) due to the hydrophobic nature of fluorine substituents. Cobalt(II) hexafluoroacetylacetonate is more soluble than cobalt(II) acetylacetonate in non-polar media .
- Magnetic Properties: Cobalt(II) complexes are generally paramagnetic.
Research Findings and Data
Stability and Reactivity
- Thermal Decomposition : Cobalt(II) hexafluoroacetylacetonate decomposes above 200°C, releasing volatile ligands, making it suitable for high-temperature CVD processes .
- Ligand Exchange: Fluorinated ligands resist hydrolysis compared to non-fluorinated analogs, enhancing stability in moist environments .
Comparative Toxicity
While cobalt(II) acetylacetonate shows moderate toxicity (oral LD₅₀ in rats: 150 mg/kg), fluorinated cobalt complexes may have lower acute toxicity due to reduced ion release, though chronic exposure risks remain .
Biological Activity
Cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a coordination compound notable for its unique ligand structure and potential applications in biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula and is characterized by its distinctive hexafluoroacetylacetonate ligand. The compound exhibits stability and reactivity that are essential for its biological applications.
The biological activity of this compound is primarily attributed to its ability to coordinate with various biomolecules. The cobalt center can interact with proteins and nucleic acids, influencing their structure and function. This coordination can lead to:
- Catalytic Activity : The compound may act as a catalyst in biochemical reactions.
- Metalloprotein Mimicry : It can mimic metalloproteins, facilitating various enzymatic processes.
1. Antimicrobial Properties
Research has indicated that cobalt complexes exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth. A study involving various bacterial strains demonstrated that this compound could effectively reduce microbial load in vitro.
2. Anticancer Activity
The compound has shown promise in cancer research. In vitro studies have reported that cobalt complexes can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests a potential therapeutic role in cancer treatment.
3. Imaging and Diagnostic Applications
Due to its unique properties, this compound is being explored as a contrast agent in biological imaging techniques. Its ability to form stable complexes allows for enhanced imaging capabilities in magnetic resonance imaging (MRI).
Case Studies
Comparative Analysis with Similar Compounds
This compound is compared with other cobalt complexes such as:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cobalt(2+);(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate, and how can reaction conditions be methodically optimized?
- Methodological Answer : Synthesis typically involves coordinating cobalt(II) ions with the fluorinated β-diketonate ligand under inert conditions. Key parameters include:
- Ligand Preparation : Ensure ligand purity via recrystallization or column chromatography .
- Solvent Selection : Use anhydrous, aprotic solvents (e.g., THF or acetonitrile) to prevent hydrolysis .
- Stoichiometry : Maintain a 1:3 metal-to-ligand ratio for octahedral coordination, verified by UV-Vis spectroscopy .
- Yield Optimization : Vary temperature (40–80°C) and reaction time (12–24 hours) while monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this cobalt complex?
- Methodological Answer :
- IR Spectroscopy : Identify ligand coordination via shifts in C=O (1650–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- X-ray Diffraction : Resolve coordination geometry (e.g., bond angles like Co–O ≈ 2.0–2.1 Å) and confirm the (Z)-configuration of the ligand .
- NMR (¹⁹F) : Detect ligand symmetry and purity; expect a single peak for equivalent fluorines .
Q. How can researchers integrate theoretical frameworks (e.g., ligand field theory) to predict this compound’s electronic properties?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate d-orbital splitting and predict UV-Vis absorption bands. Compare results with experimental spectra .
- Ligand Field Parameters : Estimate Δ₀ (crystal field splitting) from electronic spectra and correlate with redox behavior .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved in studies of this compound?
- Methodological Answer :
- Case Example : If IR suggests monodentate ligand binding but X-ray shows bidentate coordination:
Verify crystallographic data for solvent inclusion or disorder .
Re-examine IR peak assignments using isotopic labeling or temperature-dependent studies .
Cross-validate with EXAFS to assess bond distances dynamically .
Q. What experimental designs are critical for assessing the biological activity or toxicity of this cobalt complex in vitro?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays with human cell lines (e.g., HepG2) at concentrations ≤10 µM, referencing cobalt toxicity thresholds from toxicogenomic databases .
- Oxidative Stress Markers : Measure ROS production via DCFH-DA fluorescence, comparing results to cobalt chloride controls .
- Dose-Response Curves : Apply Hill equation modeling to distinguish ligand-specific effects from cobalt ion toxicity .
Q. How can researchers leverage structural data to engineer derivatives with enhanced magnetic or catalytic properties?
- Methodological Answer :
- Coordination Tuning : Substitute fluorinated ligands with electron-withdrawing groups (e.g., –CF₃ → –NO₂) to modulate redox potentials .
- Supramolecular Design : Utilize hydrogen bonding (e.g., O6–H6A interactions in crystal packing) to stabilize reactive intermediates in catalysis .
Methodological Best Practices
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Guidelines :
- Detailed Protocols : Specify exact molar ratios, solvent purity levels, and inert atmosphere conditions (e.g., Schlenk line use) .
- Data Curation : Deposit raw spectral data (e.g., .CIF files for crystallography) in public repositories like PubChem or CCDC .
Q. How should researchers formulate hypotheses when investigating structure-property relationships in this complex?
- Framework :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
